N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride
Description
N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide group, an amide linkage, and a hydrochloride salt, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3.ClH/c1-10(2)13(14(20)18-9-5-8-17)19-15(21)11-6-3-4-7-12(11)16(19)22;/h3-4,6-7,10,13H,5,8-9,17H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVRLRUBEDIJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCN)N1C(=O)C2=CC=CC=C2C1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Amide Bond Formation: The phthalimide intermediate is then reacted with 3-methylbutanoic acid or its derivative to form the amide bond.
Introduction of the Aminopropyl Group:
Hydrochloride Salt Formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
- N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrobromide
Uniqueness
N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
